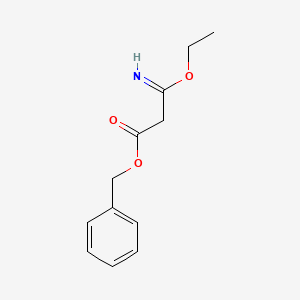
N-Decyl-N'-(3-methylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-(3-methylbutyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N’-(3-methylbutyl)thiourea can be synthesized through a simple condensation reaction between primary amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
Industrial production of thioureas, including N-Decyl-N’-(3-methylbutyl)thiourea, typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions include sulfinic acids, sulfonic acids, amines, and various substituted thiourea derivatives .
Scientific Research Applications
N-Decyl-N’-(3-methylbutyl)thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Decyl-N’-(3-methylbutyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thioureas are known to inhibit various enzymes and proteins, leading to their biological effects. The compound’s sulfur atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibutylthiourea
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
Uniqueness
N-Decyl-N’-(3-methylbutyl)thiourea is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other thiourea derivatives with different alkyl groups .
Properties
CAS No. |
62552-34-5 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-decyl-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C16H34N2S/c1-4-5-6-7-8-9-10-11-13-17-16(19)18-14-12-15(2)3/h15H,4-14H2,1-3H3,(H2,17,18,19) |
InChI Key |
PZWGYEQIXJEGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


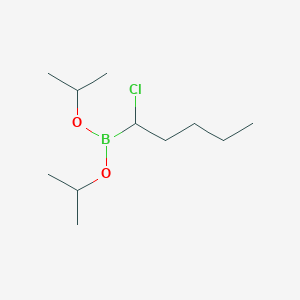

![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
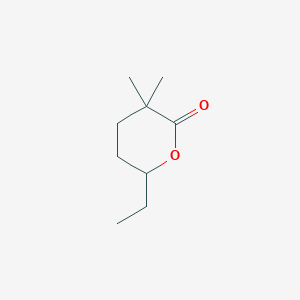
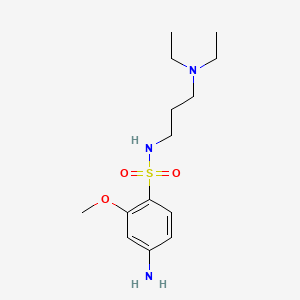
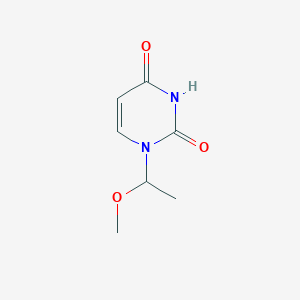
![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
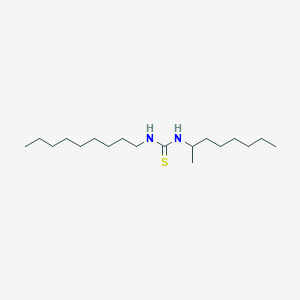
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)

![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
